Home > Products > Building Blocks P6757 > Grepafloxacin
Grepafloxacin - 119914-60-2

Grepafloxacin

Catalog Number: EVT-318580
CAS Number: 119914-60-2
Molecular Formula: C19H22FN3O3
Molecular Weight: 359.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Grepafloxacin is a synthetic fluoroquinolone antibacterial agent. [] It belongs to the "second-generation" of fluoroquinolones. [] It exhibits a broad spectrum of activity, encompassing both Gram-positive and Gram-negative bacteria, including strains resistant to penicillin, other beta-lactam antibiotics, and macrolides. [, , ] This makes it a potentially valuable tool in the fight against antibiotic resistance, particularly in respiratory tract infections. [, ]

3. SparfloxacinCompound Description: Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic that has demonstrated activity against a wide range of Gram-positive and Gram-negative bacteria. Like grepafloxacin, it exhibits potent activity against respiratory pathogens, including atypical bacteria like Legionella and Mycoplasma species. [, , , ]Relevance: Sparfloxacin shares structural similarities with grepafloxacin, particularly the presence of a fluoroquinolone core. Research has explored the comparative efficacy of sparfloxacin and grepafloxacin in vitro against various bacterial species, including Legionella and atypical pathogens. Their interactions with efflux transporters have also been investigated. Sparfloxacin often serves as a benchmark for comparing the antibacterial potency and pharmacological properties of newer fluoroquinolones like grepafloxacin. [, , , ]

4. OfloxacinCompound Description: Ofloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is commonly employed as a comparator drug in studies evaluating the efficacy and safety of grepafloxacin. [, , , ]Relevance: Ofloxacin, like grepafloxacin, possesses a fluoroquinolone core, but with distinct substituents. These structural variations result in differences in their antibacterial spectrum and potency. Research has compared the two drugs in various aspects, including their efficacy against Chlamydia species, their ability to penetrate ocular tissues, and their potential for phototoxicity. These comparative studies help to define the place of grepafloxacin within the broader context of fluoroquinolone antibiotics. [, , , ]

5. ClarithromycinCompound Description: Clarithromycin is a macrolide antibiotic commonly used to treat respiratory tract infections. It is often used as a comparator drug in clinical trials evaluating the efficacy of grepafloxacin in treating conditions like acute exacerbations of chronic bronchitis. [, , , ]Relevance: Unlike grepafloxacin, clarithromycin belongs to the macrolide class of antibiotics. Despite their structural differences, both drugs target similar bacterial infections, making clarithromycin a useful comparator in clinical trials to assess the relative efficacy and tolerability of grepafloxacin in treating respiratory tract infections. [, , , ]

6. AmoxycillinCompound Description: Amoxycillin is a widely prescribed β-lactam antibiotic belonging to the penicillin group. It is effective against a variety of bacterial infections, making it a standard treatment option for conditions like acute exacerbations of chronic bronchitis and community-acquired pneumonia. [, , , ]Relevance: Amoxycillin and grepafloxacin, while structurally and mechanistically distinct, are often compared in clinical settings due to their overlapping therapeutic applications in treating respiratory tract infections. Amoxycillin serves as a reference point to evaluate the relative efficacy and safety of grepafloxacin in treating these infections, particularly in the context of increasing antibiotic resistance. [, , , ]

7. CefaclorCompound Description: Cefaclor is a second-generation cephalosporin antibiotic effective against a range of bacterial infections. It is commonly used as a comparator drug in clinical trials to evaluate the effectiveness of grepafloxacin. [, , ]Relevance: Cefaclor and grepafloxacin, although structurally distinct, share similar therapeutic applications, particularly in treating respiratory tract infections. This overlap makes cefaclor a suitable comparator in clinical trials to assess the relative efficacy and safety of grepafloxacin in these clinical contexts. [, , ]

8. DoxycyclineCompound Description: Doxycycline is a tetracycline antibiotic that inhibits bacterial protein synthesis, effective against a wide range of bacteria. [, ]Relevance: Although doxycycline and grepafloxacin belong to different antibiotic classes, they are often compared due to their overlapping clinical applications, particularly in treating sexually transmitted infections. This comparison provides insights into the relative efficacy and tolerability of grepafloxacin in these contexts. [, ]

9. CefiximeCompound Description: Cefixime is a third-generation cephalosporin antibiotic with activity against a range of bacteria. []Relevance: Cefixime, like grepafloxacin, is used in the treatment of gonorrhea. Clinical trials comparing the two drugs provide valuable information on their relative efficacy and tolerability in treating this specific infection. []

10. ErythromycinCompound Description: Erythromycin is a macrolide antibiotic often used as a comparator drug in studies evaluating the efficacy of newer antibiotics like grepafloxacin, particularly against respiratory pathogens. [, ]Relevance: Erythromycin and grepafloxacin, while belonging to different antibiotic classes, target similar bacterial infections. This overlap makes erythromycin a valuable comparator in assessing the relative efficacy of grepafloxacin against specific pathogens, especially in the context of emerging resistance to macrolides. [, ]

11. TrovafloxacinCompound Description: Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that has demonstrated activity against a wide range of Gram-positive and Gram-negative bacteria. It is structurally related to grepafloxacin and is known for its enhanced activity against Gram-positive organisms, including resistant strains. [, ]Relevance: Trovafloxacin and grepafloxacin share a similar fluoroquinolone core structure, contributing to their overlapping antibacterial spectrum and potent activity against respiratory pathogens. Research has explored the comparative pharmacodynamic properties of the two drugs, particularly their bactericidal activity and post-antibiotic effects against various bacterial species. These studies provide insights into the potential advantages and disadvantages of each drug in treating bacterial infections. [, ]

12. EnoxacinCompound Description: Enoxacin is another fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, , ]Relevance: Enoxacin shares structural similarities with grepafloxacin, both having a fluoroquinolone core. Comparative studies have investigated their potential for causing phototoxic reactions, providing insights into their relative safety profiles. Enoxacin often serves as a benchmark in these studies to assess the risk of photosensitivity associated with newer fluoroquinolones like grepafloxacin. [, , ]

13. LomefloxacinCompound Description: Lomefloxacin is a fluoroquinolone antibiotic with activity against a broad range of bacteria. [, , ]Relevance: Lomefloxacin and grepafloxacin, both belonging to the fluoroquinolone class, have been studied for their interactions with P-glycoprotein, a transporter protein involved in drug efflux. These studies help elucidate the potential for drug interactions and how these drugs are absorbed and distributed in the body. Additionally, their phototoxic potential has also been compared, contributing to a better understanding of their relative safety profiles. [, , ]

14. GemifloxacinCompound Description: Gemifloxacin is a fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. []Relevance: Gemifloxacin and grepafloxacin share structural similarities as fluoroquinolones and have overlapping antibacterial spectra. Comparative pharmacokinetic studies have been conducted to assess their absorption, distribution, metabolism, and excretion profiles. This information helps healthcare professionals make informed decisions about drug selection and dosage adjustments when treating bacterial infections. []

15. NorfloxacinCompound Description: Norfloxacin is a fluoroquinolone antibiotic. []Relevance: Norfloxacin and grepafloxacin share a fluoroquinolone core structure. Studies have compared their interactions with P-glycoprotein, a transporter protein involved in drug efflux. Understanding these interactions is crucial for predicting drug absorption and potential drug-drug interactions. []

Source and Classification

Grepafloxacin belongs to the class of quinolone antibiotics, which function primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. Its chemical classification is as follows:

  • IUPAC Name: (±)-7-(3-amino-1-piperidinyl)-6-fluoro-1,4-dihydro-4-oxo-1(4H)-quinolone-3-carboxylic acid
  • Molecular Formula: C19_{19}H22_{22}FN3_{3}O3_{3}
  • Molar Mass: 359.401 g/mol .
Synthesis Analysis

The synthesis of grepafloxacin involves several key steps that focus on modifying the quinolone structure to introduce specific functional groups. One notable method includes the conversion of a carboxylic acid to its dimethyloxazoline derivative, followed by a series of reactions including deprotonation, silylation, and methylation.

Technical Details

  1. Initial Conversion: The carboxylic acid is converted to a dimethyloxazoline derivative using aminomethyl propanol.
  2. Deprotonation: Lithium diisopropylamide (LDA) removes a proton from the 8-position, creating an anion.
  3. Silylation: The anion reacts with trimethylsilyl iodide to form a silylated intermediate.
  4. Methylation: A second LDA treatment generates a carbanion that reacts with methyl iodide to introduce a methyl group at the 5-position.
  5. Hydrolysis: The oxazoline is hydrolyzed to yield the free acid.
  6. Final Steps: A Grignard reagent is used for chain elongation, followed by reaction with 2-methylpiperazine to yield grepafloxacin .
Molecular Structure Analysis

Grepafloxacin's molecular structure features a fluorinated quinolone core with a piperidine substituent. The compound has a stereocenter, existing as a racemic mixture of (R)- and (S)-enantiomers.

Structure Data

  • 3D Structure: Available in various chemical databases.
  • Chirality: Racemic mixture; both enantiomers have distinct CAS numbers:
    • (R)-grepafloxacin: CAS number 146761-68-4
    • (S)-grepafloxacin: CAS number 146761-69-5 .
Chemical Reactions Analysis

Grepafloxacin undergoes several chemical reactions that are essential for its synthesis and potential modifications. Key reactions include:

  1. Nucleophilic Substitution: Aromatic nucleophilic substitution is used to introduce various substituents at specific positions on the quinolone ring.
  2. Hydrolysis: Hydrolysis reactions convert intermediates into active forms during synthesis.
  3. Deprotonation and Silylation: These reactions are critical for creating reactive intermediates that facilitate further modifications .
Mechanism of Action

Grepafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.

Process

  1. Inhibition of DNA Gyrase: Grepafloxacin binds to the enzyme-DNA complex, preventing the relaxation of supercoiled DNA necessary for replication.
  2. Interference with Topoisomerase IV: By inhibiting this enzyme, grepafloxacin disrupts the separation of replicated chromosomal DNA into daughter cells during cell division .
Physical and Chemical Properties Analysis

Grepafloxacin possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers.
  • Melting Point: Information on melting point varies but generally indicates stability under standard conditions .
Applications

Despite its withdrawal from clinical use due to safety concerns, grepafloxacin has been studied for various scientific applications:

  1. Antibacterial Research: Investigated for its efficacy against resistant bacterial strains in laboratory settings.
  2. Pharmacokinetics Studies: Utilized in studies assessing drug absorption, distribution, metabolism, and excretion profiles using techniques like high-performance liquid chromatography (HPLC) .
  3. Molecular Docking Studies: Explored for potential interactions with bacterial enzymes through computational modeling .
Introduction to Grepafloxacin

Historical Development and Approval Timeline of Fluoroquinolones

The fluoroquinolone class evolved from nalidixic acid (discovered in 1962), which exhibited narrow-spectrum Gram-negative activity. Structural modifications in the 1980s yielded second-generation agents like ciprofloxacin, featuring a C-6 fluorine atom and C-7 piperazine ring to broaden Gram-negative coverage and improve pharmacokinetics. Third-generation fluoroquinolones emerged in the mid-1990s to address rising Gram-positive resistance, particularly Streptococcus pneumoniae. Grepafloxacin (developed by Glaxo Wellcome/Otsuka) was synthesized through targeted modifications at the C-5 and C-7 positions of the quinolone core. It received initial approval in Japan (1997) and the United Kingdom (1998) under the brand name Raxar® for respiratory and genitourinary infections. However, worldwide withdrawal occurred in 1999 due to cardiovascular toxicity concerns, truncating its clinical lifespan [1] [7] [8].

Table 1: Key Events in Grepafloxacin's Development

YearEvent
1991Patent filed for synthesis method (Warner-Lambert)
1997Initial approval in Japan
1998Approval in the United Kingdom
1999Global withdrawal due to cardiac safety concerns

Position of Grepafloxacin Within the Fluoroquinolone Class

Grepafloxacin is classified as a third-generation fluoroquinolone, sharing this category with sparfloxacin and trovafloxacin. This generation is distinguished from second-generation agents (e.g., ciprofloxacin, ofloxacin) by enhanced activity against Gram-positive bacteria and atypicals (Mycoplasma, Chlamydia), while retaining broad Gram-negative coverage. Fourth-generation agents (e.g., moxifloxacin) later surpassed third-generation compounds by adding reliable anaerobic activity. Grepafloxacin’s specific structural attributes—a C-5 methyl group and a C-7 3-methylpiperazine—directly enabled its expanded spectrum against respiratory pathogens like penicillin-susceptible and -resistant S. pneumoniae [8] [9].

Table 2: Generational Classification of Key Fluoroquinolones

GenerationKey AgentsSpectrum Enhancements
FirstNalidixic acidNarrow Gram-negative (primarily urinary)
SecondCiprofloxacin, OfloxacinExpanded Gram-negative, some atypicals
ThirdGrepafloxacin, SparfloxacinImproved Gram-positive (especially S. pneumoniae)
FourthMoxifloxacin, GemifloxacinGram-positive, Gram-negative, Anaerobes

Rationale for Grepafloxacin’s Initial Therapeutic Applications

Grepafloxacin was initially targeted for respiratory and genitourinary infections due to three key properties: its antimicrobial spectrum, pharmacokinetic profile, and ability to evade certain resistance mechanisms.

  • Broad-Spectrum Activity Against Key Pathogens:Grepafloxacin exhibited potent in vitro activity against common respiratory pathogens, including Haemophilus influenzae (MIC₉₀: ≤0.03 µg/mL), Moraxella catarrhalis (MIC₉₀: 0.06 µg/mL), and Streptococcus pneumoniae (MIC₉₀: 0.25 µg/mL), including penicillin-intermediate strains [1] [2] [4]. It was also highly active against atypical respiratory pathogens (Mycoplasma pneumoniae, Chlamydia pneumoniae) and sexually transmitted pathogens (Neisseria gonorrhoeae, Chlamydia trachomatis) [1] [9]. This broad coverage made it suitable for empirical treatment of community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB).

  • Favorable Pharmacokinetics for Once-Daily Dosing:Grepafloxacin demonstrated rapid oral absorption (bioavailability ~70%) and extensive tissue distribution. Its relatively long elimination half-life (15 ± 3 hours) supported once-daily administration. High concentrations were achieved in bronchial mucosa, epithelial lining fluid, and alveolar macrophages—exceeding serum levels and the MICs of target respiratory pathogens for most of the dosing interval [2] [7]. Protein binding was moderate (~50%), suggesting good tissue penetration [1] [7].

Table 3: Comparative In Vitro Activity (MIC₉₀ µg/mL) Against Respiratory Pathogens

OrganismGrepafloxacinCiprofloxacinOfloxacin
Streptococcus pneumoniae0.252.02.0
Haemophilus influenzae≤0.03≤0.03≤0.06
Moraxella catarrhalis0.060.030.12
Mycoplasma pneumoniae0.121.00.5
  • Overcoming Efflux-Mediated Resistance:A critical advantage over earlier fluoroquinolones was grepafloxacin's reduced susceptibility to the NorA efflux pump in Staphylococcus aureus. Efflux pumps actively expel antibiotics from bacterial cells, reducing intracellular concentrations. Grepafloxacin's C-7 3-methylpiperazine moiety hindered recognition by NorA, allowing it to maintain activity against some ciprofloxacin-resistant strains. This property was particularly relevant for potential skin/soft tissue infections and upper respiratory infections involving staphylococci [4] [5] [8].

  • Bactericidal Activity at Low Concentrations:Grepafloxacin acted bactericidally at concentrations close to its MIC. This concentration-dependent killing mechanism, characteristic of fluoroquinolones, was efficient against target pathogens like S. pneumoniae and H. influenzae. Its dual inhibition of both DNA gyrase (primary target in Gram-negatives) and topoisomerase IV (primary target in Gram-positives) contributed to this potent bactericidal effect and potentially lowered the mutation prevention concentration compared to agents primarily targeting one enzyme [2] [4] [9].

Properties

CAS Number

119914-60-2

Product Name

Grepafloxacin

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H22FN3O3

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)

InChI Key

AIJTTZAVMXIJGM-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

Solubility

6.32e-01 g/L

Synonyms

(+--)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
(+--)-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid monohydrochloride
3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-
3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-7-(3-methyl-1-piperazinyl)-4-oxo-, monohydrochloride, (+--)-
grepafloxacin
grepafloxacin HCl
grepafloxacin hydrochloride
OPC 17116
OPC-17116
Raxa

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.